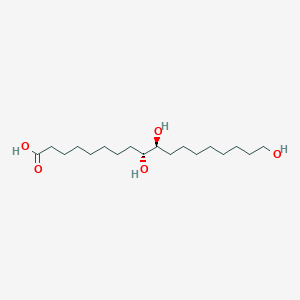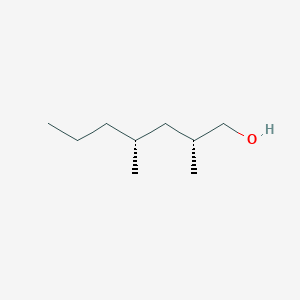
(R,R)-(+)-2,4-Dimethylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-(+)-2,4-Dimethylheptan-1-ol, also known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor and taste. It is widely used in the food, pharmaceutical, and cosmetic industries due to its unique flavor, cooling sensation, and therapeutic properties. Menthol is synthesized from peppermint oil or other natural sources and has been extensively studied for its various biological activities and applications.
Mécanisme D'action
The mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol is not fully understood, but it is believed to involve the activation of transient receptor potential (TRP) channels, specifically TRPM8 and TRPA1. These channels are involved in the perception of cold and pain, and their activation by (R,R)-(+)-2,4-Dimethylheptan-1-ol leads to the sensation of cooling and analgesia.
Effets Biochimiques Et Physiologiques
Menthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Menthol has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and anesthetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Menthol has several advantages and limitations for lab experiments. Its availability and low cost make it an attractive candidate for research studies. Its unique flavor and cooling sensation also make it a useful tool for sensory testing and evaluation. However, its volatility and instability can pose challenges for its use in certain experiments, and its potential for non-specific effects must be carefully considered.
Orientations Futures
There are several future directions for research on (R,R)-(+)-2,4-Dimethylheptan-1-ol. One area of interest is its potential as a therapeutic agent for various conditions, including pain, inflammation, and respiratory disorders. Another area of interest is its use in sensory testing and evaluation, particularly in the development of new food and beverage products. Further studies are also needed to fully elucidate the mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol and its effects on various biological systems.
Méthodes De Synthèse
Menthol can be synthesized using various methods, including steam distillation, extraction, and chemical synthesis. The most common method involves the isolation of (R,R)-(+)-2,4-Dimethylheptan-1-ol from peppermint oil, which is obtained by steam distillation of the leaves of the peppermint plant. The oil is then subjected to fractional distillation and crystallization to obtain pure (R,R)-(+)-2,4-Dimethylheptan-1-ol. Chemical synthesis of (R,R)-(+)-2,4-Dimethylheptan-1-ol involves the reaction of thymol with an alkene in the presence of a catalyst, followed by hydrogenation and purification.
Applications De Recherche Scientifique
Menthol has been extensively studied for its various biological activities and applications. It has been shown to possess analgesic, anti-inflammatory, antispasmodic, and antimicrobial properties. Menthol is commonly used in topical analgesic products for the relief of muscle and joint pain, as well as in cough drops and throat lozenges for the relief of sore throat and cough. Menthol is also used in cosmetics and personal care products for its cooling and soothing properties.
Propriétés
Numéro CAS |
18450-73-2 |
|---|---|
Nom du produit |
(R,R)-(+)-2,4-Dimethylheptan-1-ol |
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Clé InChI |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
SMILES isomérique |
CCC[C@@H](C)C[C@@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
SMILES canonique |
CCCC(C)CC(C)CO |
Autres numéros CAS |
110507-98-7 18450-73-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



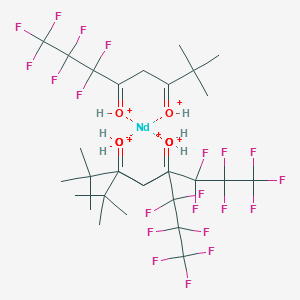
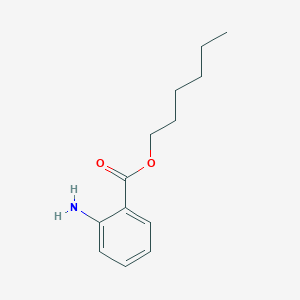
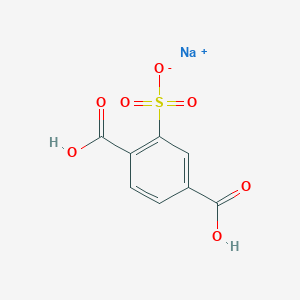
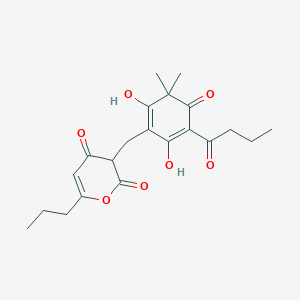



![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)
